

Synthesis and manufacturing of C.I. Mordant Orange 29

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *C.I. Mordant Orange 29*

Cat. No.: *B15555831*

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Manufacturing of **C.I. Mordant Orange 29**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of **C.I. Mordant Orange 29** (C.I. 18744), a single azo class mordant dye. The document details the chemical properties of the dye and its precursors, outlines plausible, detailed experimental protocols for its laboratory-scale synthesis, and discusses the broader context of its industrial manufacturing. The synthesis involves the diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid and its subsequent azo coupling with 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. While specific quantitative data and experimental spectra for **C.I. Mordant Orange 29** are not readily available in public literature, this guide provides expected characterization data based on the chemistry of analogous compounds. The logical workflow of the synthesis and key reaction mechanisms are illustrated using diagrams generated with Graphviz (DOT language).

Introduction

C.I. Mordant Orange 29 is an orange-colored mordant dye belonging to the single azo class. [1] Mordant dyes are colorants that require a mordant to bind to the substrate, which is often a textile fiber. The mordant, typically a metal ion, forms a coordination complex with the dye molecule and the fiber, enhancing the fastness of the coloration. The synthesis of **C.I. Mordant**

Orange 29 is a classic example of azo dye chemistry, involving the formation of a stable diazonium salt from an aromatic amine, followed by an electrophilic aromatic substitution reaction with a coupling component.

Chemical Properties and Data

A summary of the key chemical identifiers and properties of **C.I. Mordant Orange 29** and its precursors is provided in the table below.

Compound	C.I. Mordant Orange 29	3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid	3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
C.I. Name	C.I. 18744	-	-
CAS Number	6054-86-0[1]	96-67-3	89-25-8
Molecular Formula	C ₁₆ H ₁₂ N ₅ NaO ₇ S[1]	C ₆ H ₆ N ₂ O ₆ S	C ₁₀ H ₁₀ N ₂ O
Molecular Weight	441.35 g/mol [1]	234.19 g/mol	174.19 g/mol
IUPAC Name	Sodium 2-hydroxy-3-((3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)azo)-5-nitrobenzenesulfonate	3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid	3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
Appearance	Orange powder	Light yellow to dark green crystalline powder	Light yellow crystalline powder

Synthesis of Precursors

The successful synthesis of **C.I. Mordant Orange 29** relies on the high purity of its two key precursors. The following sections provide detailed experimental protocols for their synthesis.

Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

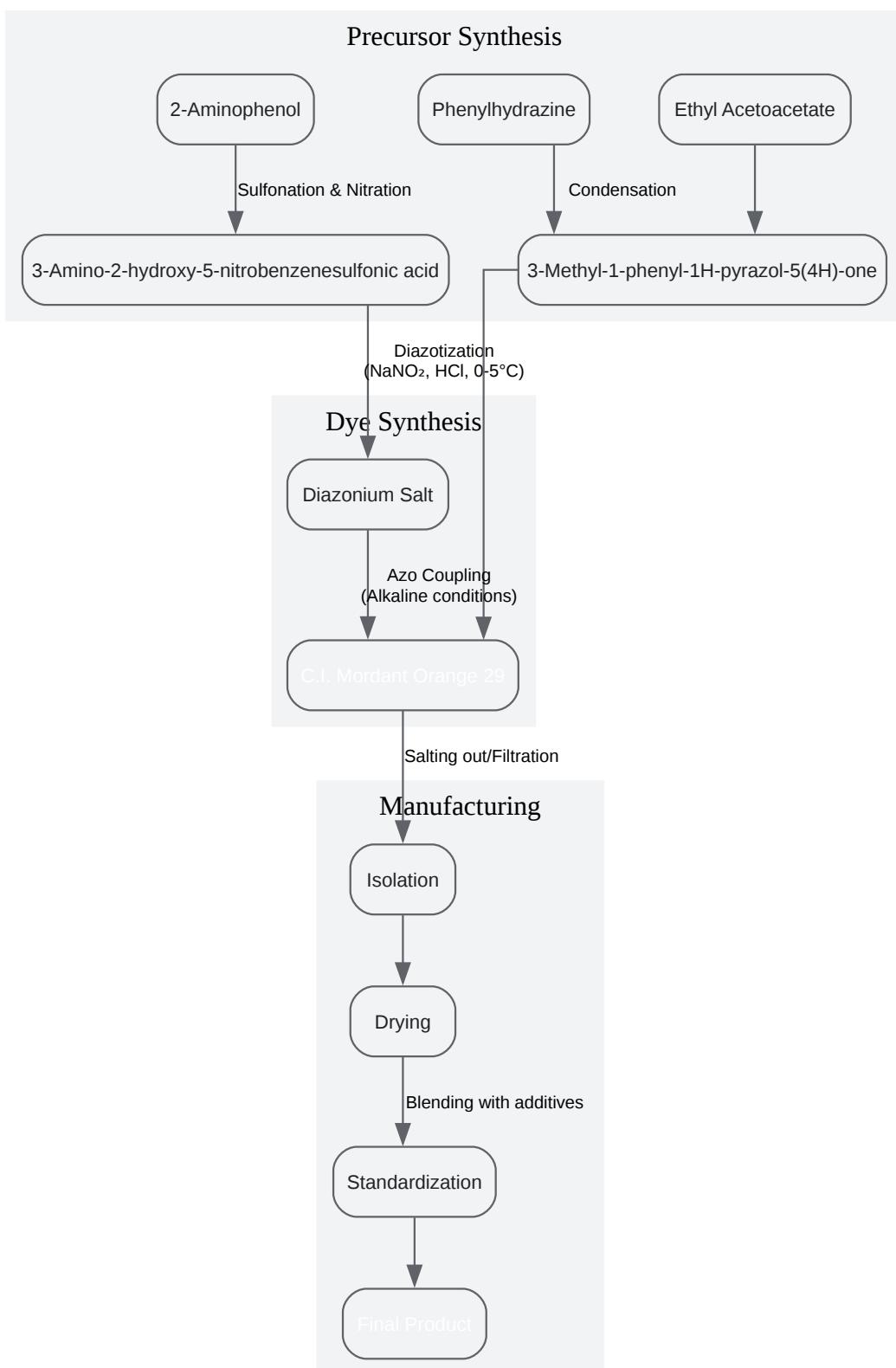
The synthesis of this precursor can be achieved through the sulfonation and subsequent nitration of 2-aminophenol.

Experimental Protocol:

- **Sulfonation:** In a reaction vessel equipped with a stirrer and a thermometer, add 109.1 g (1.0 mol) of 2-aminophenol to 250 mL of concentrated sulfuric acid (98%) at a temperature maintained below 30°C. Stir the mixture until the 2-aminophenol is completely dissolved. Slowly heat the reaction mixture to 120°C and maintain this temperature for 2 hours. Cool the mixture to room temperature and pour it carefully onto 500 g of crushed ice. The sulfonated product will precipitate. Filter the precipitate and wash it with cold water.
- **Nitration:** Suspend the filtered sulfonated intermediate in 300 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-water bath. Slowly add a nitrating mixture of 63.0 g (1.0 mol) of concentrated nitric acid (70%) and 100 mL of concentrated sulfuric acid, keeping the temperature below 10°C. After the addition is complete, stir the mixture for an additional 3 hours at 5-10°C.
- **Isolation:** Pour the reaction mixture onto 1 kg of crushed ice. The 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid will precipitate. Filter the solid, wash it with a small amount of cold water, and then with a saturated sodium chloride solution to aid in the removal of inorganic acids. Dry the product in a vacuum oven at 60°C.

Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one

This precursor is synthesized via the condensation of ethyl acetoacetate with phenylhydrazine.

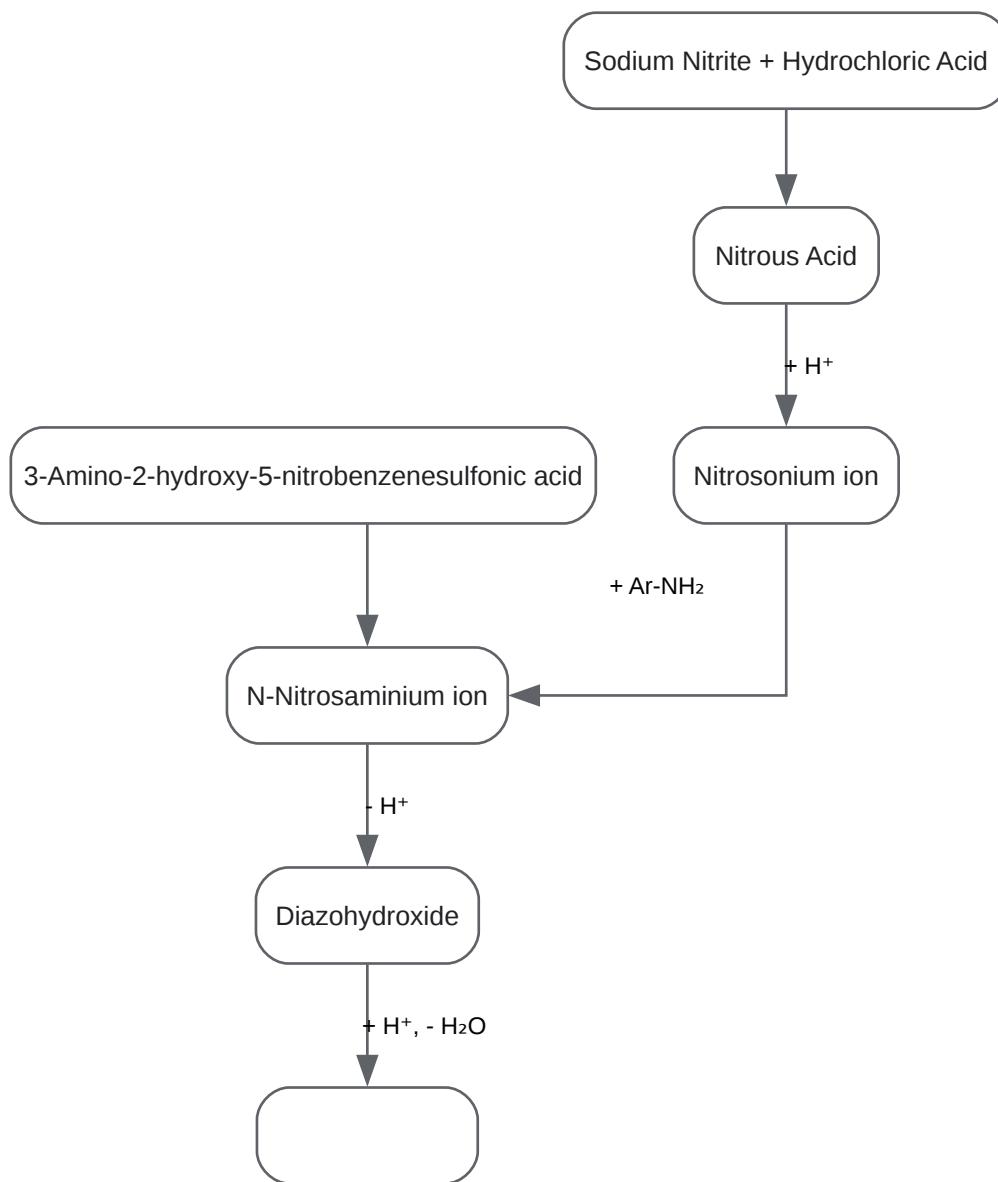

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 130.1 g (1.0 mol) of ethyl acetoacetate and 108.1 g (1.0 mol) of phenylhydrazine.

- Reaction: Heat the mixture gently under reflux for 1-2 hours. The reaction is exothermic, and the temperature should be controlled to avoid excessive boiling.
- Crystallization and Isolation: Cool the reaction mixture to room temperature. The product will solidify. Add 200 mL of ethanol to the flask and heat to dissolve the product. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
- Purification: Filter the crystals and wash them with a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one. Dry the crystals in a vacuum oven at 50°C.

Synthesis and Manufacturing of C.I. Mordant Orange 29

The synthesis of the final dye involves a two-step process: the diazotization of the aromatic amine precursor followed by the azo coupling reaction with the pyrazolone precursor.


[Click to download full resolution via product page](#)

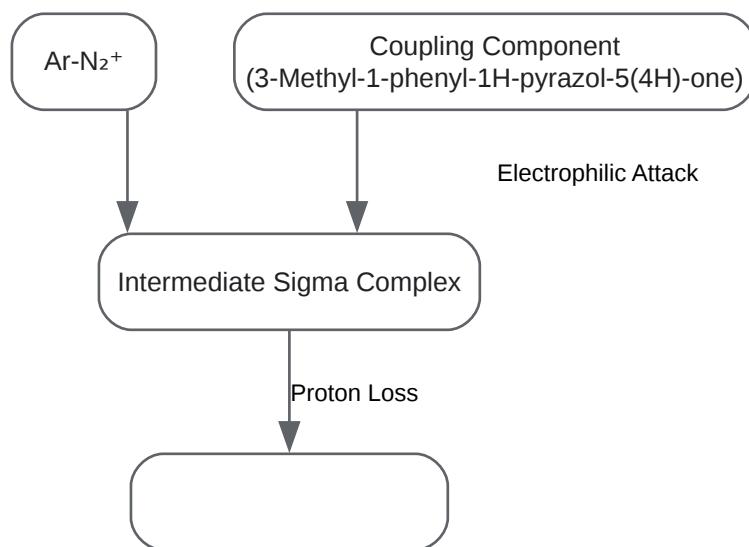
Caption: Overall workflow for the synthesis and manufacturing of **C.I. Mordant Orange 29**.

Step 1: Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Experimental Protocol:

- Preparation of Amine Solution: In a beaker, suspend 23.4 g (0.1 mol) of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid in 200 mL of water. Add 25 mL of concentrated hydrochloric acid (37%) and stir to obtain a fine suspension.
- Cooling: Cool the suspension to 0-5°C in an ice-salt bath with constant mechanical stirring.
- Addition of Sodium Nitrite: Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 50 mL of water and cool it to 0-5°C. Add this solution dropwise to the cold amine suspension over a period of 30 minutes, ensuring the temperature does not rise above 5°C.
- Completion of Reaction: After the addition is complete, continue stirring for another 30 minutes at 0-5°C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates completion). If the test is negative, add a small amount of additional sodium nitrite solution. The resulting diazonium salt solution should be used immediately in the next step.

[Click to download full resolution via product page](#)


Caption: Mechanism of diazotization of an aromatic amine.

Step 2: Azo Coupling Reaction

Experimental Protocol:

- Preparation of Coupling Component Solution: In a separate beaker, dissolve 17.4 g (0.1 mol) of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one in 200 mL of a 10% aqueous solution of sodium carbonate. Cool the solution to 0-5°C in an ice bath.

- Coupling: Slowly add the cold diazonium salt solution from Step 1 to the cold solution of the coupling component with vigorous stirring. Maintain the temperature at 0-5°C and the pH between 8 and 9 by adding a 20% sodium carbonate solution as needed.
- Precipitation: A colored precipitate of **C.I. Mordant Orange 29** will form. Continue stirring the mixture for 2-3 hours at 0-5°C to ensure the reaction is complete.
- Isolation: Isolate the dye by filtering the precipitate. Wash the filter cake with a 10% sodium chloride solution to facilitate the removal of water and impurities.
- Drying: Dry the dye paste in an oven at 70-80°C.

[Click to download full resolution via product page](#)

Caption: Mechanism of azo coupling with a pyrazolone derivative.

Industrial Manufacturing Considerations

On an industrial scale, the synthesis of **C.I. Mordant Orange 29** would follow the same fundamental chemical principles but with significant differences in equipment and process control.

- Reactors: Large, jacketed, glass-lined or stainless steel reactors would be used to control the temperature of the highly exothermic diazotization and coupling reactions.

- Process Control: Automated systems would monitor and control key parameters such as temperature, pH, and addition rates to ensure batch-to-batch consistency and safety.
- Isolation and Drying: Industrial-scale filtration equipment, such as filter presses, would be used for isolation. Drying would be carried out in industrial dryers, such as spray dryers or tray dryers.
- Standardization: The dried dye would be ground to a specific particle size and blended with additives (e.g., dispersing agents, diluents) to meet commercial specifications for strength, shade, and application properties.
- Safety: Due to the use of corrosive acids, and the potentially unstable nature of diazonium salts if not handled correctly, strict safety protocols are essential. This includes proper ventilation, personal protective equipment, and emergency procedures.

Characterization

Due to the lack of publicly available experimental spectra for **C.I. Mordant Orange 29**, the following are expected characteristic spectral features based on its chemical structure and data from analogous compounds.

Technique	Expected Features
FTIR (cm ⁻¹)	<ul style="list-style-type: none">- Broad O-H stretch (phenol): ~3400- Aromatic C-H stretch: ~3100-3000- C=O stretch (pyrazolone): ~1670- N=N stretch (azo): ~1450- Asymmetric and symmetric SO₂ stretch (sulfonate): ~1200 and ~1040- Asymmetric and symmetric NO₂ stretch: ~1530 and ~1350
¹ H NMR (ppm)	<ul style="list-style-type: none">- Aromatic protons: ~7.0-8.5- Methyl protons (pyrazolone): ~2.3- CH proton (pyrazolone tautomer): ~5.5
¹³ C NMR (ppm)	<ul style="list-style-type: none">- Aromatic carbons: ~110-160- C=O carbon (pyrazolone): ~160-170- Methyl carbon (pyrazolone): ~15
UV-Vis (nm)	<ul style="list-style-type: none">- $\pi \rightarrow \pi^*$ transitions of the aromatic systems: below 400 nm- n $\rightarrow \pi^*$ transition of the azo group (responsible for color): in the visible region, likely around 400-500 nm

Conclusion

This technical guide has outlined the synthesis and manufacturing of **C.I. Mordant Orange 29**, providing a detailed, albeit illustrative, set of experimental protocols based on established chemical principles. The synthesis is a robust and well-understood process rooted in the fundamental reactions of diazotization and azo coupling. While a lack of publicly available quantitative and spectroscopic data for this specific dye necessitates a reliance on analogous compounds for characterization predictions, the information provided herein serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research to obtain and publish detailed experimental data for **C.I. Mordant Orange 29** would be a valuable contribution to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- To cite this document: BenchChem. [Synthesis and manufacturing of C.I. Mordant Orange 29]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15555831#synthesis-and-manufacturing-of-c-i-mordant-orange-29>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com